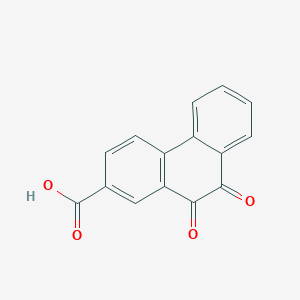
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid is an organic compound with the molecular formula C15H8O4. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is known for its unique chemical structure, which includes two ketone groups at the 9 and 10 positions and a carboxylic acid group at the 2 position. It has applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid typically involves the oxidation of phenanthrene derivatives. One common method is the oxidation of 9,10-dihydroxyphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: More oxidized phenanthrene derivatives.
Reduction: 9,10-Dihydroxyphenanthrene-2-carboxylic acid.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Phenanthrenequinone: Similar structure but lacks the carboxylic acid group.
9,10-Dihydroxyphenanthrene: Similar structure but with hydroxyl groups instead of ketone groups.
2,6-Anthraquinone dicarboxylic acid: Similar structure but with additional carboxylic acid groups.
Uniqueness
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid is unique due to the presence of both ketone and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
32060-67-6 |
|---|---|
Molecular Formula |
C15H8O4 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
9,10-dioxophenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C15H8O4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H,(H,18,19) |
InChI Key |
BYWOUGDCDOALSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(=O)O)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















